molecular formula C23H28FN3O B2655359 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922558-40-5

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2655359
CAS No.: 922558-40-5
M. Wt: 381.495
InChI Key: WANJVHDOKOQNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates a 2-fluorobenzamide group linked to a 1-methylindoline moiety via a piperidine-containing ethyl chain. The indoline scaffold is a prominent pharmacophore in bioactive compounds, known to contribute to a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Similarly, the piperidine ring is a common feature in many therapeutic agents. This compound is presented as a chemical tool for research applications. It is suited for screening in assay development, hit-to-lead optimization studies, and investigating novel biological pathways. Researchers may find it particularly valuable for probing targets that interact with indoline-derived structures or for exploring structure-activity relationships (SAR) in the development of new enzyme or receptor inhibitors . Please Note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O/c1-26-14-11-18-15-17(9-10-21(18)26)22(27-12-5-2-6-13-27)16-25-23(28)19-7-3-4-8-20(19)24/h3-4,7-10,15,22H,2,5-6,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANJVHDOKOQNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the indoline derivative: This step involves the synthesis of the 1-methylindoline moiety, which can be achieved through the reduction of indole derivatives.

    Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Formation of the benzamide structure: The final step involves the coupling of the indoline-piperidine intermediate with a fluoro-substituted benzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can occur at the benzamide group, potentially leading to the formation of amines.

    Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperidine and Fluorobenzamide Moieties

Several compounds share the fluorobenzamide-piperidine scaffold but differ in substituents (Table 1):

Table 1: Structural Comparison of Fluorobenzamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Purity/Yield Reference
Target Compound 2-fluorobenzamide 1-methylindolin-5-yl, piperidin-1-yl ethyl N/A N/A
CCG258205 (14an) 2-fluorobenzamide Pyridin-2-yl ethyl, piperidine ~500 (estimated) 24% yield
CCG258207 (14ao) 2-fluorobenzamide Pyridin-3-yl ethyl, piperidine ~500 (estimated) 82% yield
Q1Y Ligand 2-fluorobenzamide Benzodioxol, indazol-3-yl methyl 502.537 g/mol N/A
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Chlorobenzamide Piperidin-1-yl ethyl 284.78 g/mol N/A

Key Observations :

  • Piperidine Conformation : Crystal structures of related compounds (e.g., 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide) reveal chair conformations and hydrogen-bonding networks involving the piperidine nitrogen, which may stabilize interactions with biological targets .

Functional Group Impact on Bioactivity

  • Fluorine : The 2-fluoro substitution in the benzamide core is conserved across analogs (e.g., CCG258205, Q1Y), likely enhancing metabolic stability and membrane permeability .
  • Heterocyclic Substituents : The 1-methylindolin group in the target compound may confer unique interactions with hydrophobic binding pockets compared to pyridinyl (CCG258205) or indazolyl (Q1Y) groups, which are more polar .
  • Piperidine vs. Other Amines: Piperidine-containing analogs (e.g., CCG258205, Q1Y) exhibit improved solubility and conformational flexibility compared to non-cyclic amines, as evidenced by their prevalence in kinase inhibitors .

Biological Activity

2-Fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical formula is C24H30N4O2C_{24}H_{30}N_{4}O_{2}, with a molecular weight of 406.53 g/mol. Its structure features a benzamide core linked to a piperidinyl and methylindolinyl moiety, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of indole and benzamide have demonstrated significant anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Compounds with indole structures are often investigated for neuroprotective activities. They may interact with neurotransmitter systems or exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antidepressant Potential : Some studies have indicated that compounds with similar structural motifs can influence serotonin receptors, suggesting a possible antidepressant effect through modulation of neurotransmitter levels.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission, such as serotonin and dopamine receptors.
  • Enzyme Inhibition : It might inhibit specific enzymes related to tumor growth or neurodegeneration, similar to other benzamide derivatives that have shown promise in preclinical trials.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
AntitumorIC50 values indicating significant cytotoxicity against A431 cells.
NeuroprotectionIndicated potential protective effects in models of oxidative stress.
AntidepressantModulation of serotonin receptors leading to enhanced mood-related behaviors.

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